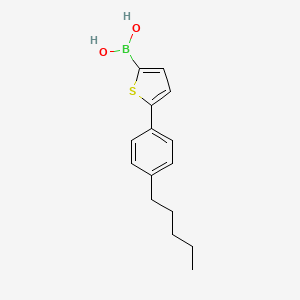
5-(4-Pentylphenyl)thiophene-2-boronic acid
描述
5-(4-Pentylphenyl)thiophene-2-boronic acid is a boronic acid derivative that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of a thiophene ring substituted with a pentylphenyl group and a boronic acid functional group. Its molecular formula is C16H21BO2S, and it has a molecular weight of 274.2 g/mol.
属性
IUPAC Name |
[5-(4-pentylphenyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(19-14)16(17)18/h6-11,17-18H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYGXDYDTHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylphenyl)thiophene-2-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed in industrial settings to achieve these goals .
化学反应分析
Types of Reactions
5-(4-Pentylphenyl)thiophene-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
5-(4-Pentylphenyl)thiophene-2-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to conjugate with specific proteins makes it valuable in biochemical assays and drug delivery systems.
Medicine: Its unique properties are being explored for potential therapeutic applications, including targeted drug delivery and diagnostic imaging.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism by which 5-(4-Pentylphenyl)thiophene-2-boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in biochemical assays and drug delivery systems, where the compound can target specific proteins or cellular structures .
相似化合物的比较
Similar Compounds
2-Thienylboronic acid: Similar in structure but lacks the pentylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Phenylthiophene-2-boronic acid: Similar but with a phenyl group instead of a pentylphenyl group, affecting its solubility and reactivity.
5-Hexyl-2-thiopheneboronic acid pinacol ester: Contains a hexyl group instead of a pentylphenyl group, which may influence its physical properties and reactivity.
Uniqueness
5-(4-Pentylphenyl)thiophene-2-boronic acid stands out due to its unique combination of a thiophene ring, a pentylphenyl group, and a boronic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


